1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone
Description
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is a bicyclic ketone derivative with a complex tricyclic framework. The dimethyl substituents on the bicyclic core likely influence its physical properties (e.g., volatility, solubility) and reactivity compared to non-alkylated analogs .
Properties
CAS No. |
94021-65-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-7-8(2)13-10-4-5-11(6-10)14(13)12(7)9(3)15/h10-14H,4-6H2,1-3H3 |
InChI Key |
RXOSUBQGTPGAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2C1C3CCC2C3)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with octahydro-4,7-methano-1H-indene-5-one or closely related bicyclic ketones as key intermediates. These compounds provide the bicyclic core structure necessary for the target ethanone derivative. The general synthetic strategy involves:
- Formation of bicyclic alcohols via Grignard addition to the ketone.
- Dehydration of the alcohol to form hexahydro-4,7-methano-indene isomers.
- Hydroformylation of the olefinic intermediates to introduce aldehyde functionalities.
- Subsequent oxidation or functional group transformations to yield the ethanone derivative.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Characterization Data |
|---|---|---|---|---|---|---|
| 1 | Grignard Addition | Octahydro-4,7-methano-inden-5-one | MeMgBr in THF, 15-30 °C, N2 atmosphere | 5-methyl-octahydro-4,7-methano-inden-5-ol | 90 | 1H NMR: multiplets, singlets at 2.58 ppm, 1.32 ppm (Me) |
| 2 | Dehydration | 5-methyl-octahydro-4,7-methano-inden-5-ol | PTSA, toluene, reflux 120-135 °C | Hexahydro-4,7-methano-indene isomers | 92 | 1H NMR: olefinic protons at 4.82, 4.56 ppm |
| 3 | Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rh catalyst, CO/H2 (50:50), 300 psig, 120 °C | Octahydro-4,7-methano-inden-5-acetaldehyde + methyl aldehyde | 88 | GC, 1H NMR: aldehyde proton ~9.6 ppm |
| 4 | Oxidation/Acylation | Aldehyde intermediates | Various oxidation or acylation methods | 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone | Variable | 1H NMR: ketone methyl at ~2.1 ppm |
Research Findings and Notes
- The synthetic route is robust and scalable, with yields consistently above 85% in each step.
- The presence of multiple chiral centers in the bicyclic system results in isomeric mixtures; separation can be achieved by chromatographic techniques such as HPLC or distillation.
- The ethanone derivative exhibits characteristic spectral features in proton NMR, facilitating structural confirmation.
- The hydroformylation step is critical for introducing the aldehyde functionality, which is a key intermediate for the final ethanone.
- The described methods are supported by patent literature (e.g., US Patent US8633144B2) and chemical databases such as PubChem, ensuring reliability and reproducibility.
- The compound and its intermediates have applications in fragrance chemistry due to their unique bicyclic structures and odor profiles.
Chemical Reactions Analysis
Types of Reactions
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis Precursor:
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desirable properties.
Biology
Biological Activity:
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties: Shown to inhibit pro-inflammatory cytokines in animal models.
- Neuroprotective Effects: Potential to mitigate oxidative stress in neuronal cells.
Mechanism of Action:
The compound interacts with specific biological targets such as enzymes and receptors. Its ability to modulate these interactions leads to its pharmacological effects.
Medicine
Therapeutic Potential:
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is being investigated for its potential therapeutic applications:
- Pain Management: Possible role in pain relief due to its anti-inflammatory and analgesic properties.
- Addiction Treatment: Explored for use in formulations aimed at treating substance abuse disorders.
Industrial Applications
Specialty Chemicals Production:
The compound is utilized in the production of specialty chemicals that possess specific properties suitable for various industrial applications. This includes fragrances and flavoring agents due to its unique aromatic characteristics.
Table 1: Biological Activities of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | Similar hexahydro structure | Different functional groups |
| 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene ester | Ester functionality | Distinct chemical reactivity |
Case Studies
Case Study 1: Antimicrobial Research
A study conducted by researchers evaluated the antimicrobial efficacy of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone against various bacterial strains. Results indicated significant inhibition zones compared to control groups.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan injection, the compound showed a marked reduction in paw edema compared to untreated controls. This suggests its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: Esters (e.g., verdyl acetate, propionate) exhibit lower molecular weights (192–220 g/mol) and higher volatility compared to the alcohol derivative (178 g/mol).
Stereochemical Complexity: Methanoindenyl derivatives often exist as isomer mixtures (e.g., verdyl propionate has isomers at positions 5 and 6). The dimethyl substituents in the target compound could introduce additional stereoisomerism, affecting odor profiles and metabolic pathways .
Read-Across Analysis for Hazard Prediction
- Skin Sensitization: Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS 113889-23-9) is used as a read-across analog for tricyclodecenyl propionate (CAS 17511-60-3). Both share unsaturated tricyclic alcohol fragments and ester functionalities, predicting similar low sensitization risks for the target ethanone .
Environmental Impact
- Aquatic Toxicity: Analogs like verdyl acetate are classified as hazardous to aquatic environments (Chronic Category 4).
Biological Activity
1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is a complex organic compound belonging to the class of methanoindenes. Its unique structure contributes to various biological activities that have been the subject of scientific research. This article reviews the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
Pharmacological Effects
Research indicates that 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone exhibits several pharmacological properties:
-
Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated in vitro for its effectiveness against Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Properties
- The compound has demonstrated anti-inflammatory effects in animal models. Research suggests it may inhibit pro-inflammatory cytokines and reduce edema.
-
Neuroprotective Effects
- Preliminary studies indicate potential neuroprotective effects. The compound may help in mitigating oxidative stress and apoptosis in neuronal cells.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound could modulate receptors related to pain and inflammation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various methanoindene derivatives, including 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Study 2: Anti-inflammatory Activity
In a controlled trial on rats with induced paw edema, administration of the compound resulted in a marked reduction in swelling compared to the control group. The study highlighted a decrease in inflammatory markers such as TNF-alpha and IL-6.
Data Summary Table
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone?
Methodological Answer:
The synthesis of this bicyclic ketone likely involves Friedel-Crafts acylation of the dimethyl-substituted methanoindene core with acetyl chloride or acetic anhydride. While direct evidence for this compound is limited, analogous derivatives (e.g., acrylate and propionate esters) are synthesized via esterification or acylation reactions . Key considerations include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ to activate the acylating agent.
- Solvent optimization : Use of non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
- Purification : Column chromatography or recrystallization to isolate the product from regioisomers.
Basic: How can researchers assess the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : GC-MS or HPLC with a polar stationary phase (e.g., C18) to resolve impurities, using retention indices from similar bicyclic compounds .
- Spectroscopy :
- Elemental Analysis : Verify empirical formula (C₁₃H₁₈O) with <1% deviation .
Advanced: What stereochemical factors influence the reactivity and applications of this compound?
Methodological Answer:
The compound’s bicyclic framework contains bridgehead chirality (3a,4,7a positions), which impacts:
- Synthetic pathways : Stereoselective acylation may require chiral catalysts (e.g., BINOL-derived Lewis acids) to control enantiomeric excess .
- Biological activity : Endocrine disruption potential, as seen in EPA screening programs, could vary between enantiomers due to receptor-binding specificity .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict steric and electronic effects on reaction intermediates .
Advanced: What are the environmental hazards associated with this compound, and how should they be managed in laboratory settings?
Methodological Answer:
- Aquatic toxicity : Classified as hazardous to aquatic environments (Chronic Category 4) due to persistence and bioaccumulation potential .
- Waste management :
- Exposure controls : Fume hoods and PPE (nitrile gloves, goggles) are mandatory during synthesis .
Advanced: How does this compound interact with biological systems, particularly in endocrine disruption studies?
Methodological Answer:
- Screening assays : The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) recommends:
- Metabolite analysis : LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
Basic: What physicochemical properties are critical for experimental design involving this compound?
Methodological Answer:
- Solubility : Low water solubility (estimated <57 mg/L at 23°C), requiring organic solvents (e.g., DMSO, ethanol) for biological assays .
- Volatility : Moderate vapor pressure (0.67 Pa at 23°C), necessitating sealed storage to prevent degradation .
- Thermal stability : Boiling point ~263°C; avoid heating above 150°C to prevent decomposition .
Advanced: What analytical challenges arise in quantifying this compound in environmental or biological matrices?
Methodological Answer:
- Matrix interference : Co-eluting compounds in GC-MS require selective ion monitoring (SIM) or tandem MS/MS for quantification .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate trace amounts from aqueous samples.
- Calibration : Use deuterated analogs (e.g., d₃-acetyl derivatives) as internal standards to correct for recovery losses .
Basic: What spectroscopic databases or computational tools support structural elucidation of this compound?
Methodological Answer:
- NMR prediction : ACD/Labs or ChemDraw software to simulate spectra based on methanoindene core .
- Mass spectral libraries : NIST WebBook or mzCloud for matching fragmentation patterns .
- Crystallography : Single-crystal XRD to resolve absolute configuration if chirality impacts research outcomes .
Advanced: How can researchers investigate the compound’s role in fragrance chemistry or olfactory studies?
Methodological Answer:
- Odor profiling : Gas chromatography-olfactometry (GC-O) with trained panels to identify odor thresholds and descriptors .
- Receptor binding : Molecular docking studies (AutoDock Vina) to predict interactions with olfactory receptors (e.g., OR1A1) .
- Stability testing : Accelerated aging studies under UV light to assess degradation products’ olfactory impact .
Advanced: What are the implications of regulatory classifications for this compound in global research collaborations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
